![molecular formula C17H16N2O3S B2509946 N-(2-cyanophenyl)-4-(isopropylsulfonyl)benzamide CAS No. 919847-63-5](/img/structure/B2509946.png)
N-(2-cyanophenyl)-4-(isopropylsulfonyl)benzamide
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Overview
Description
N-(2-cyanophenyl)-4-(isopropylsulfonyl)benzamide, also known as CPI-455, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. CPI-455 is a member of the benzamide family of compounds and has been shown to inhibit the activity of the bromodomain and extraterminal domain (BET) family of proteins. The BET proteins are involved in the regulation of gene expression and have been implicated in a variety of diseases, including cancer, inflammation, and cardiovascular disease.
Scientific Research Applications
Heterocyclic Synthesis
N-(2-cyanophenyl)benzimidoyl chloride reacts with thioamides, yielding various cyclic products such as 3,1-benzothiazine, 1,3,5-benzotriazocine, and quinazoline. This demonstrates the compound's utility in synthesizing heterocyclic skeletons with potential applications in medicinal chemistry and drug design (Fathalla & Pazdera, 2002).
Chemosensors for Cyanide Detection
A series of N-nitrophenyl benzamide derivatives have been developed to detect cyanide in aqueous environments. These compounds exploit the strong affinity of cyanide toward the acyl carbonyl carbon, demonstrating high selectivity and offering a practical system for monitoring cyanide concentrations in water samples (Sun, Wang, & Guo, 2009).
Synthesis of Sulfonamides with Inhibitory Activity
Novel acridine and bis acridine sulfonamides were synthesized from 4-amino-N-(4-sulfamoylphenyl)benzamide. These compounds have shown effective inhibitory activity against cytosolic carbonic anhydrase isoforms II and VII, illustrating potential for therapeutic application in managing conditions related to enzyme dysregulation (Ulus et al., 2013).
Synthesis of Aromatic Amide and Carboxyl Functionalized Polymers
The synthesis of N,N-diisopropyl-4-(1-phenylethenyl)benzamide and its subsequent reaction with poly(styryl)lithium led to the creation of ω-amidopolystyrene. This showcases a novel pathway to aromatic carboxyl chain-end functionalized polystyrene, opening new avenues in polymer science for creating materials with specific functional groups (Summers & Quirk, 1998).
Mechanism of Action
Target of Action
Boronic acids and their esters, which this compound is a part of, are highly considered for the design of new drugs and drug delivery devices .
Mode of Action
Boronic acids and their esters are known to interact with their targets through covalent bonding .
Biochemical Pathways
Boronic acids and their esters are known to be involved in various biochemical reactions, including protodeboronation .
Pharmacokinetics
It’s important to note that boronic acids and their esters are only marginally stable in water, which could impact their bioavailability .
Result of Action
Boronic acids and their esters are known to have various biological effects, depending on their specific targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(2-cyanophenyl)-4-(isopropylsulfonyl)benzamide . For instance, the pH strongly influences the rate of hydrolysis of boronic acids and their esters, which is considerably accelerated at physiological pH .
properties
IUPAC Name |
N-(2-cyanophenyl)-4-propan-2-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-12(2)23(21,22)15-9-7-13(8-10-15)17(20)19-16-6-4-3-5-14(16)11-18/h3-10,12H,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNALSQBGJFDFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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